(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLCQGRHJEDLP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylprop-2-enamide, also referred to as a cinnamamide derivative, has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₇H₁₅N₁O₂S₂
- Molecular Weight : 329.4 g/mol
- CAS Number : 2097939-60-9
The structure features a furan and thiophene moiety, which are known to contribute to biological activity through various mechanisms.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of cinnamamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant efficacy in reducing seizure activity in various animal models.
Key Findings :
- Animal Model Studies : The compound demonstrated effectiveness in models such as the maximal electroshock test (MES) and the 6-Hz psychomotor seizure model, which are standard tests for assessing anticonvulsant activity.
Cytotoxicity and Safety Profile
Cytotoxicity assessments have been conducted using cell lines such as HepG2 (liver cancer) and H9c2 (cardiac cell line). The results indicated that the compound is safe at concentrations up to 100 µM, showing no significant cytotoxic effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Ion Channel Modulation : Similar compounds have been shown to modulate ion channels involved in neuronal excitability.
- Receptor Interaction : The unique structural features may allow for selective interaction with neurotransmitter receptors or enzymes involved in seizure pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of cinnamamide derivatives:
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The target compound’s diheteroaromatic ethyl substituent distinguishes it from other N-substituted cinnamamides. Key analogs include:
Key Observations :
- Anti-inflammatory Activity: Bulky, lipophilic substituents (e.g., 2,6-dibromophenyl) in N-arylcinnamanilides enhance NF-κB inhibition, rivaling prednisone at 2 µM .
- The target compound’s furan and thiophene groups provide π-π stacking capabilities but lower electron deficiency compared to halogenated analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for constructing the (2E)-configured α,β-unsaturated amide core in this compound?
- The α,β-unsaturated amide (enamide) moiety can be synthesized via a Horner-Wadsworth-Emmons reaction or a condensation reaction between a β-ketoamide and an aldehyde. For stereochemical control (E-configuration), phosphonate-based reagents are preferred to ensure trans-selectivity during olefination .
- Example protocol : React 3-phenylprop-2-enoyl chloride with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane under Schotten-Baumann conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the E-configuration of the enamide (olefinic protons typically resonate at δ 6.5–7.5 ppm with coupling constants Hz for trans geometry) .
- Single-Crystal X-ray Diffraction : For unambiguous confirmation, grow crystals via slow evaporation in ethanol/water and analyze using a diffractometer. Compare bond lengths (e.g., C=C at ~1.33 Å) and dihedral angles to computational models .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during the coupling of the 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine with the enamide precursor?
- Steric hindrance from the bis-heterocyclic ethylamine can be minimized by:
- Using bulky base catalysts (e.g., DIPEA) to deprotonate the amine and enhance nucleophilicity.
- Employing microwave-assisted synthesis to reduce reaction time and improve yield .
- Reference example : A similar system achieved 78% yield via microwave irradiation (100°C, 30 min) compared to 45% under conventional heating .
Q. How does the electronic interplay between the furan and thiophene substituents influence the compound’s reactivity in biological assays?
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Thiophene’s electron-rich sulfur atom may enhance π-π stacking with aromatic residues in enzymes, while furan’s oxygen could participate in hydrogen bonding .
- Experimental validation : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases) and correlate with substituent electronic profiles .
Q. What are the key challenges in analyzing metabolic stability of this compound in vitro?
- LC-MS/MS profiling : Incubate the compound with liver microsomes (human/rat) and monitor degradation via UPLC-QTOF. The furan ring is prone to oxidative metabolism, which can be mitigated by deuterium incorporation at vulnerable positions .
- Cytochrome P450 inhibition assays : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6), which may inform structural modifications .
Data Contradictions and Resolution
Q. Conflicting reports on the compound’s solubility in polar solvents: How to reconcile discrepancies?
- Issue : Some studies report solubility in DMSO >10 mM, while others note precipitation at 5 mM.
- Resolution : Perform dynamic light scattering (DLS) to detect aggregate formation. Adjust solvent systems (e.g., DMSO:PBS ratios) or use solubilizing agents (e.g., β-cyclodextrin) for consistent in vitro dosing .
Methodological Recommendations
- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol mobile phase) to resolve enantiomers if unintended racemization occurs during synthesis .
- Biological screening : Prioritize phenotypic assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) before target-based approaches to capture polypharmacology effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
